molecular formula C9H9NO4 B6256188 methyl 6-formyl-4-methoxypyridine-2-carboxylate CAS No. 109880-40-2

methyl 6-formyl-4-methoxypyridine-2-carboxylate

Cat. No.: B6256188
CAS No.: 109880-40-2
M. Wt: 195.17 g/mol
InChI Key: MYHNMMAOKRDCQO-UHFFFAOYSA-N
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Description

Methyl 6-formyl-4-methoxypyridine-2-carboxylate is an organic compound with the molecular formula C9H9NO4. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a formyl group at the 6-position, a methoxy group at the 4-position, and a carboxylate ester at the 2-position of the pyridine ring. These functional groups confer unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-formyl-4-methoxypyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methoxypyridine, followed by reduction to obtain 4-methoxypyridin-2-amine. This intermediate is then subjected to formylation using formic acid or formamide under acidic conditions to introduce the formyl group at the 6-position. Finally, esterification with methanol and a suitable catalyst, such as sulfuric acid, yields the desired methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, high-purity starting materials, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 6-formyl-4-methoxypyridine-2-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 6-carboxy-4-methoxypyridine-2-carboxylate.

    Reduction: Methyl 6-hydroxymethyl-4-methoxypyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-formyl-4-methoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 6-formyl-4-methoxypyridine-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methoxy and carboxylate groups can also affect the compound’s solubility and reactivity, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxypyridine-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

    Methyl 6-methoxypyridine-2-carboxylate: Lacks the formyl group, leading to different chemical properties.

    Ethyl 6-formyl-4-methoxypyridine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.

Uniqueness

Methyl 6-formyl-4-methoxypyridine-2-carboxylate is unique due to the presence of both a formyl and a methoxy group on the pyridine ring, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are required.

Properties

CAS No.

109880-40-2

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 6-formyl-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H9NO4/c1-13-7-3-6(5-11)10-8(4-7)9(12)14-2/h3-5H,1-2H3

InChI Key

MYHNMMAOKRDCQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)C=O

Purity

95

Origin of Product

United States

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